Tozasertib potently inhibits Aurora kinases A, B, and C by targeting their ATP-binding pockets [1] [2] [3]. Inhibition of these key mitotic regulators causes profound cellular defects.
| Kinase Target | Reported Kd or IC50 Values | Biological Consequence of Inhibition |
|---|---|---|
| Aurora Kinase A | Kd = 0.6 nM [2] | Disruption of centrosome maturation, mitotic spindle formation, and chromosomal alignment [6] [5]. |
| Aurora Kinase B | Inhibited in cellular assays [1] | Failure of cytokinesis, leading to polyploidy and apoptosis [1] [5]. |
| Aurora Kinase C | Low nanomolar concentration inhibition [4] | Perturbation of chromosome segregation (function overlaps with Aurora B) [4] [6]. |
Beyond Aurora kinases, this compound directly interacts with other critical signaling nodes, contributing to its overall efficacy.
The following methodologies are central to investigating this compound's mechanisms.
A significant challenge with this compound is the development of resistance, driven by specific adaptive responses.
The diagram below summarizes the primary mechanisms of action and resistance pathways of this compound.
This diagram illustrates how the multi-target mechanism of this compound contributes to its anti-cancer effects and how cancer cells develop resistance.
Tozasertib is a type I ATP-competitive inhibitor that binds to the kinase's active, DFG-in conformation [1]. Its primary mechanism is disrupting mitosis by simultaneously inhibiting Aurora kinases A, B, and C.
The table below details its potency (measured as Ki) against its primary and secondary kinase targets.
| Kinase Target | Ki (nM) | Biological Consequence of Inhibition |
|---|---|---|
| Aurora A | 0.6 nM [2] [3] [4] | Failure of centrosome maturation, leading to abnormal spindle formation and G2/M arrest [1] [5]. |
| Aurora C | 4.6 nM [3] [4] | Function overlaps with Aurora B; role is most prominent in meiosis [6] [5]. |
| Aurora B | 18 nM [2] [3] [4] | Failure of cytokinesis, leading to polyploidy (cells with multiple sets of chromosomes) and apoptosis [1] [5]. |
| FLT-3 | 30 nM [2] [4] | Inhibition of proliferation in hematopoietic cancers [4]. |
| BCR-ABL (T315I mutant) | 30 nM [4] | Overcomes a common resistance mutation in chronic myeloid leukemia (CML) [4]. |
Beyond its well-established role in mitosis inhibition, research has revealed that this compound independently and potently inhibits Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis (a form of programmed cell death) [1]. The IC50 for necroptosis inhibition is in the same sub-micromolar range (0.26-2.56 µM depending on the cell model) as its effect on cytokinesis, but this activity is functionally distinct from its anti-mitotic action [1].
A simplified pathway of this compound's primary anti-mitotic action leading to cell death.
In vitro and in vivo studies demonstrate that this compound exerts multifaceted anti-cancer effects.
| Effect Category | Experimental Findings |
|---|---|
| Cell Cycle & Death | Indces cell cycle arrest at G2/M phase, promotes apoptosis (programmed cell death), and triggers autophagy [2] [6]. |
| Anti-proliferation | Inhibits proliferation and colony formation in a wide spectrum of human cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range [2] [3] [5]. |
| In Vivo Efficacy | Reduces tumor volume in xenograft models of leukemia (HL-60) and colon cancer [1] [7]. |
| Overcoming Resistance | Shows positive interactions with conventional chemotherapeutic agents (doxorubicin, cisplatin, methotrexate) and can overcome cross-resistance in some drug-resistant osteosarcoma cell lines, though ABCB1/MDR1 overexpression can reduce sensitivity [5]. |
To help you contextualize the data, here are methodologies commonly used to evaluate this compound's activity.
This compound research has expanded into new areas and uncovered potential limitations.
Proposed mechanism of this compound resistance via PDK4 and its potential reversal.
This compound remains a powerful tool for basic research on mitosis and cell death. Its most promising translational path may lie in combination therapies to overcome resistance [5] and its potential repurposing for neurological diseases [8].
AURKB is a serine/threonine kinase and a core component of the Chromosomal Passenger Complex (CPC), essential for accurate chromosome segregation and cytokinesis [1] [2]. Its dysregulation is a hallmark across numerous cancers.
The connection between AURKB and anti-tumor immunity is an area of growing interest, primarily revolving around its impact on the tumor immune microenvironment.
The diagram below integrates AURKB's mitotic and emerging immune-regulatory functions.
AURKB drives tumor progression through mitotic errors and by shaping a permissive tumor immune microenvironment. The FOXM1-AURKB axis represents a novel link to T-cell regulation.
The critical role of AURKB in cancer has made it a compelling target for drug development.
The table below summarizes key AURKB inhibitors and their status.
| Inhibitor Name | Key Characteristics | Experimental/Clinical Context | Citations |
|---|---|---|---|
| Barasertib (AZD1152) | Highly selective AURKB inhibitor | Improved established PAH in animal models and human lung slices; induced cellular senescence in PASMCs. | [6] |
| GSK1070916 | Potent, ATP-competitive AURKB/C inhibitor | Identified via connectivity map analysis as a top candidate to reverse PAH gene signature. | [6] |
| BRD-7880 | Potent and highly selective AURKB/C inhibitor | Used in structural studies to characterize the activated AURKC:INCENP complex. | [7] |
For researchers aiming to investigate AURKB, here are key methodologies from recent literature.
The following diagram outlines a workflow for a typical AURKB-focused research project.
A comprehensive research workflow for AURKB spans from computational discovery and in vitro validation to in vivo efficacy testing and deep mechanistic studies.
Targeting AURKB offers a promising multi-faceted strategy for cancer therapy, combining direct cytotoxic effects with potential modulation of the immune microenvironment. Future work should focus on:
Tozasertib functions as a type I ATP-competitive inhibitor, binding to the active conformation of the kinases' ATP-binding pocket [1] [2]. This binding inhibits the enzymatic activity of Aurora kinases A, B, and C, which are crucial serine/threonine kinases regulating multiple stages of mitosis [1].
The table below summarizes the core functions of its primary targets and the consequences of their inhibition.
| Aurora Kinase | Core Mitotic Functions | Consequences of this compound Inhibition |
|---|---|---|
| Aurora A (AURKA) | Centrosome maturation & separation, mitotic spindle formation, G2/M transition [1]. | Failure of centrosome separation, defective spindle assembly, mitotic arrest [1] [2]. |
| Aurora B (AURKB) | Chromosome bi-orientation & alignment, spindle checkpoint, cytokinesis [5] [1]. | Failure of cytokinesis, endoreduplication, polyploidy (cells with multiple nuclei) [5] [2]. |
| Aurora C (AURKC) | Spermatogenesis; can compensate for AURKB function [6] [1]. | Contributes to overall mitotic disruption, particularly in cells where it is expressed [6]. |
The following diagram illustrates the primary cell cycle disruption pathway initiated by this compound.
Inhibition of Aurora kinases by this compound triggers several critical downstream events that contribute to its anti-cancer effects.
In colorectal cancer cells, this compound induces mitochondrial apoptosis through p53-independent transcriptional activation of the BH3-only protein PUMA (p53 upregulated modulator of apoptosis) [7]. This pathway is summarized in the table below.
| Experimental Step | Key Finding | Experimental Method Used |
|---|---|---|
| PUMA Induction | PUMA mRNA and protein levels significantly increased. | RT-qPCR, Western Blotting [7]. |
| Pathway Elucidation | PUMA induction is mediated by the canonical NF-κB pathway (p65 subunit) following AKT inhibition. | siRNA knockdown, NF-κB luciferase reporter assay, Chromatin Immunoprecipitation (ChIP) [7]. |
| Functional Validation | PUMA deficiency confers significant resistance to this compound-induced apoptosis. | Comparison of apoptosis in PUMA-KO vs. WT cells (Hoechst staining), colony formation assays [7]. |
| In Vivo Confirmation | PUMA is necessary for the in vivo anti-tumor effect of Aurora kinase inhibitors. | Xenograft models using PUMA-KO HCT116 cells [7]. |
In melanoma models, this compound activates anti-tumor immunity by targeting AURKB in the tumor microenvironment [5].
This compound independently inhibits RIPK1, a key regulator of necroptosis. This effect occurs at a similar concentration range (IC50 ~0.55 µM) as its inhibition of cytokinesis [2]. This is considered an off-target effect, as more specific Aurora kinase inhibitors (e.g., Barasertib) do not inhibit necroptosis [2]. The relationship between these pathways is shown below.
For researchers aiming to study this compound, key methodological details from the cited literature are provided below.
In Vitro Cell Culture & Treatment:
Key Assays and Readouts:
In Vivo Administration:
This compound remains an investigational drug and has not received FDA approval for any indication as of 2025 [3] [9]. It has been evaluated in clinical trials for conditions including leukemia and non-small-cell lung carcinoma [3]. Research continues to explore its potential, including drug repurposing, such as for its neuroprotective effects in an Alzheimer's disease model [8].
Aurora Kinase B (AURKB) is a serine/threonine kinase that functions as a chromosomal passenger protein, playing essential roles in mitosis including chromosome alignment, kinetochore-microtubule attachments, and cytokinesis [1]. While AURKB maintains genomic stability under physiological conditions, its dysregulation in cancer cells leads to chromosomal instability, aneuploidy, and tumor evolution [1]. Beyond its cell cycle functions, emerging research has revealed that AURKB plays a multifaceted role in suppressing anti-tumor immunity through various molecular mechanisms.
Molecular Structure and Characteristics: AURKB is a 345-amino acid protein with an estimated molecular mass of 39 kDa, encoded by the AURKB gene located on chromosome 17p13.1 [1]. Structurally, it consists of two regulatory domains at the N- and C-terminal ends and a central catalytic kinase domain (76-327 aa) [1]. The kinase domain contains characteristic degrons (KEN motif and DAD/A box) that regulate protein stability through proteasomal degradation pathways [1].
AURKB employs multiple strategies to dampen anti-tumor immunity, creating an immunosuppressive tumor microenvironment that facilitates cancer progression and therapy resistance.
Regulation of Cholesterol Metabolism: Recent research has uncovered a novel mechanism where AURKB promotes immunosuppression through cholesterol metabolic reprogramming. AURKB increases histone H3 lysine 9 tri-methylation (H3K9me3)/serine 10 phosphorylation, reducing H3K9me3 enrichment at the neutral cholesterol ester hydrolase 1 (NCEH1) promoter, thereby increasing NCEH1 expression and intratumoral cholesterol levels [2]. The accumulated cholesterol contributes to CD8+ T cell exhaustion and diminishes antitumor responses, while AURKB inhibition or statin treatment can reverse this effect and enhance sensitivity to chemoimmunotherapy [2].
Modulation of Immune Cell Infiltration: AURKB expression significantly correlates with altered immune cell populations within the tumor microenvironment. In hepatocellular carcinoma (HCC), high AURKB expression is inversely correlated with resting natural killer (NK) cells, M2 macrophages, activated mast cells, and naïve B cells, while positively correlating with M0 macrophages, T follicular helper cells (Tfh), regulatory T cells (Treg), and resting myeloid dendritic cells [3]. Similarly, in melanoma, AURKB inhibition with Tozasertib reduced immunosuppressive CD4+ Treg cells in tumors, which subsequently activated CD8+ T cells [4].
Interaction with Immune Checkpoints: AURKB expression shows significant positive correlations with multiple immune checkpoint molecules across various cancers. In HCC, AURKB expression positively correlates with PDCD1 (PD-1), CD274 (PD-L1), CTLA4, and LAG3 [3]. This suggests that AURKB may contribute to T-cell exhaustion and immune escape through upregulation of checkpoint pathways, providing rationale for combining AURKB inhibitors with immune checkpoint blockade.
MIF-CD74/CXCR4 Signaling Axis: Single-cell RNA sequencing analysis in melanoma revealed that AURKB suppresses anti-tumor immunity by enhancing MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes [4]. This chemokine signaling pathway creates an immunosuppressive niche that impedes effective immune surveillance and cytotoxicity.
The table below summarizes the clinical and immunological significance of AURKB across different cancer types:
| Cancer Type | AURKB Expression | Clinical Correlation | Immune Correlations | References |
|---|---|---|---|---|
| Cholangiocarcinoma (CCA) | Highly expressed | Poor outcomes with neoadjuvant chemoimmunotherapy; promotes CD8+ T cell exhaustion | Regulates cholesterol metabolism via H3K9me3/NCEH1 axis | [2] |
| Hepatocellular Carcinoma (HCC) | Upregulated (mRNA & protein) | Independent prognostic risk factor; associated with MVI, Edmondson-Steiner grade, recurrence | Alters TIICs; correlates with PD-1, PD-L1, CTLA-4, LAG3 | [3] |
| Melanoma | Not specified | Suppresses anti-tumor immunity | Increases MIF-CD74/CXCR4 signaling; reduces CD4+ Treg, activates CD8+ T cells | [4] |
| Pan-Cancer | Elevated in most cancers | Poor OS in 12 cancers, poor PFS in 11 cancers; advanced stages in 10 cancers | Correlates with immune infiltration, immunomodulatory factors, TMB, MSI | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Poor survival; promotes migration, invasion via PI3K/Akt/NF-κB/MMP-2/9 pathway | Correlates with immune cell infiltration and checkpoint genes | [6] [7] |
The strategic inhibition of AURKB represents a promising approach for cancer therapy, particularly in combination with established treatment modalities.
Small Molecule Inhibitors: Several AURKB inhibitors have demonstrated potential in preclinical studies. This compound has shown significant efficacy in melanoma models by decreasing immunosuppressive CD4+ Treg cells in tumors and activating CD8+ T cells [4]. Other pan-Aurora kinase inhibitors that target AURKB include PHA-739358, which has entered phase 2 clinical trials for advanced prostate cancer and hematological malignancies [8].
Combination Strategies: The immunomodulatory effects of AURKB inhibition provide strong rationale for combination therapies. AURKB targeting with simvastatin (cholesterol-lowering agent) significantly enhanced sensitivity to chemoimmunotherapy in cholangiocarcinoma [2]. Similarly, the combination of AURKB inhibitors with immune checkpoint blockers may synergize to overcome immune resistance mechanisms.
Biomarker Development: High AURKB expression predicts poorer outcomes in patients undergoing neoadjuvant chemoimmunotherapy and is associated with cholesterol accumulation within tumors [2]. These findings position AURKB as both a therapeutic target and potential predictive biomarker for treatment response.
The following experimental approaches have been instrumental in characterizing AURKB's role in anti-tumor immunity:
In Vitro Models:
In Vivo Models:
Analytical Techniques:
The following diagram illustrates the core mechanisms through which AURKB suppresses anti-tumor immunity and potential therapeutic intervention points:
This diagram illustrates how AURKB orchestrates multiple immunosuppressive mechanisms and identifies potential therapeutic intervention points to restore anti-tumor immunity.
The emerging role of AURKB as a regulator of anti-tumor immunity represents a significant advancement in cancer biology. AURKB contributes to immune evasion through cholesterol metabolic reprogramming, alteration of immune cell infiltration, upregulation of immune checkpoints, and enhancement of immunosuppressive signaling pathways. These findings position AURKB as a promising therapeutic target, particularly in combination with immunotherapy.
The T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents one of the most challenging forms of resistance in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This mutation occurs when threonine at position 315 is replaced by isoleucine, eliminating a crucial hydrogen bond required for high-affinity binding of first- and second-generation tyrosine kinase inhibitors (TKIs) while creating steric hindrance that prevents drug binding. The T315I mutation confers broad cross-resistance to imatinib, dasatinib, nilotinib, and bosutinib, making it a leading cause of treatment failure in CML patients. [1] [2] [3]
This compound (VX-680, MK-0457) is a potent small molecule inhibitor originally identified as an Aurora kinase inhibitor that subsequently demonstrated significant activity against both wild-type and T315I-mutated BCR-ABL. This multi-targeted inhibitor effectively overcomes steric hindrance imposed by the T315I mutation through its unique binding mode, which does not require the hydrogen bond with threonine 315 that conventional TKIs depend upon. This compound exhibits inhibitory activity against multiple kinases including Aurora A, Aurora B, Aurora C, FLT3, JAK2, and ABL (both wild-type and T315I mutant), making it a valuable therapeutic option for patients with resistant disease. [4] [2]
Preclinical studies have demonstrated that this compound effectively inhibits proliferation and induces apoptosis in BCR-ABL-positive cells, including those expressing the T315I mutation. The compound reduces phosphorylation of BCR-ABL and its downstream substrate Crk-L while activating caspase-3 and poly (ADP-ribose) polymerase (PARP), indicating induction of apoptotic pathways. [4]
Table 1: In Vitro Efficacy of this compound in BCR-ABL Expressing Cells
| Cell Model | BCR-ABL Status | IC₅₀ Values | Key Effects | Citation |
|---|---|---|---|---|
| K562 cells | Wild-type BCR-ABL | Low nanomolar range | Dose-dependent apoptosis; Reduced Crk-L phosphorylation; PARP activation | [4] |
| Ba/F3 cells | T315I mutant | Low nanomolar range | Growth inhibition; Apoptosis induction; Caspase-3 activation | [4] |
| Primary CML cells | T315I mutant | ~1 μM | Inhibition of proliferation; Apoptosis induction | [4] [2] |
Early clinical reports demonstrated the potential of this compound in patients with T315I-mutated leukemia. A case study described a patient with advanced CML who had failed multiple therapies including imatinib, dasatinib, and stem cell transplantation. After developing the T315I mutation, treatment with this compound successfully eradicated the T315I clone, allowing subsequent treatment with dasatinib followed by allogeneic stem cell transplantation with favorable early outcomes. [2]
Combination therapy approaches have shown particular promise in preclinical models. The combination of this compound with histone deacetylase (HDAC) inhibitors such as vorinostat or pracinostat demonstrates synergistic effects against T315I-mutated cells. This combination simultaneously targets multiple signaling pathways, resulting in enhanced apoptosis and more complete suppression of leukemic cell growth. [4]
Table 2: Combination Therapy Efficacy of this compound with HDAC Inhibitors
| Combination Partner | Cell Model | Effects | Combination Index | Citation |
|---|---|---|---|---|
| Vorinostat + this compound | Ba/F3 T315I | Synergistic growth inhibition; Reduced Aurora A/B; PARP activation | 0.396 (synergistic) | [4] |
| Pracinostat (SB939) + this compound | Ba/F3 T315I | Synergistic growth inhibition; Reduced survivin; Enhanced apoptosis | 0.765 (synergistic) | [4] |
| Vorinostat + this compound | Primary CML cells | Significant increase in apoptosis; Enhanced cytotoxicity | Not quantified | [4] |
Based on early clinical trials, this compound has been administered via continuous intravenous infusion typically over 5-7 days every 2-3 weeks, with doses ranging from 10 to 32 mg/m²/hour. Dose-limiting toxicities included neutropenia, mucositis, and stomatitis, with the maximum tolerated dose established at approximately 24-26 mg/m²/hour. The compound demonstrated clinical activity at concentrations of 1 μM or lower in patient samples, consistent with effective target inhibition observed in preclinical models. [2]
This compound exerts its effects through multiple interconnected mechanisms in BCR-ABL-positive cells:
The dual targeting of both BCR-ABL and Aurora kinases provides a therapeutic advantage compared to selective BCR-ABL inhibitors, particularly in advanced disease states where multiple signaling pathways contribute to leukemogenesis. This multi-targeted approach may help prevent or delay the emergence of resistance, though specific resistance mechanisms to this compound remain an area of active investigation. [4]
Purpose: To evaluate the anti-proliferative effects of this compound on BCR-ABL-positive leukemic cells.
Materials:
Procedure:
Note: For Ba/F3 cells expressing BCR-ABL mutants, maintain selection pressure with 1-2 μg/mL puromycin but remove during compound treatment. [4]
Purpose: To quantify this compound-induced apoptosis in leukemic cells.
Materials:
Procedure:
Purpose: To evaluate effects of this compound on signaling pathways and apoptosis markers.
Materials:
Procedure:
Purpose: To assess synergistic effects of this compound with HDAC inhibitors.
Materials:
Procedure:
The following diagram illustrates the key signaling pathways affected by this compound in BCR-ABL T315I mutant leukemic cells:
The following diagram outlines a comprehensive experimental approach for evaluating this compound activity:
This compound represents an important therapeutic option for patients with T315I-mutated BCR-ABL leukemias who have limited treatment alternatives. Its unique ability to inhibit both Aurora kinases and BCR-ABL (including the T315I mutant) provides a multi-targeted approach that may overcome resistance mechanisms that defeat more specific inhibitors. The synergistic activity observed when combining this compound with HDAC inhibitors suggests promising combination strategies worthy of further clinical investigation.
While newer agents such as ponatinib and asciminib have expanded the therapeutic landscape for T315I-mutated CML, this compound remains an important tool compound for understanding resistance mechanisms and developing combination approaches. Further research should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and developing next-generation inhibitors that build upon the mechanistic insights gained from studying this compound. [5] [6]
Tozasertib (VX-680) is a pan-Aurora kinase inhibitor. Recent studies have repositioned it as a potent modulator of the TIME. Its anti-tumor efficacy was traditionally attributed to disrupting mitosis and causing cytokinesis defects [1]. New evidence confirms it activates anti-tumor immunity by targeting AURKB, thereby reshaping the TIME and enhancing T-cell-mediated cytotoxicity [2] [3]. Computational drug sensitivity analyses further identify this compound as a top candidate for converting immunologically "cold" tumors into "hot" ones, potentially improving response to immunotherapy [4] [5].
The core mechanism of action can be summarized in the following pathway diagram:
The table below summarizes key parameters for established in vitro and in vivo models used to study this compound's immunomodulatory effects.
| Model System | Cell Line / Organism | This compound Treatment Protocol | Primary Readout |
|---|---|---|---|
| In Vitro | B16F10 (murine melanoma), Jurkat T cells [3] | 10 µM for 24 hours [3]. Stock solution: 1 mM in DMSO; working concentration typically 1-10 µM [3] [1]. | T lymphocyte cytokine release; RNA expression for pathway analysis [3]. |
| In Vivo | C57BL/6 mice with B16F10 melanoma xenografts [2] [3] | 50 mg/kg, intraperitoneal (i.p.) injection [3]. Vehicle: 10% DMSO [6]. Significant tumor growth inhibition observed [2]. | Tumor volume; flow cytometry of tumor-infiltrating lymphocytes; single-cell RNA sequencing [2] [3]. |
This protocol assesses the direct effect of this compound on T cell function [3].
This workflow evaluates the effect of this compound on tumor growth and immune infiltration in a live animal model [2] [3].
This compound (also known as VX-680 or MK-0457) is a potent pan-inhibitor of Aurora kinases, initially developed for its anti-proliferative effects on cancer cells through disruption of mitotic processes. Recent research has revealed that this compound possesses significant immunomodulatory properties, particularly in regulating T-cell populations within the tumor microenvironment (TME). The Aurora kinase B (AURKB) inhibition by this compound has been identified as a novel mechanism for reversing tumor-induced immunosuppression by selectively targeting regulatory T cells (Tregs) while enhancing CD8+ T-cell function. This dual activity positions this compound as a promising candidate for combination therapies with immune checkpoint inhibitors, potentially addressing the challenge of low response rates to current immunotherapies in melanoma and other cancers.
The emerging understanding of this compound's immunomodulatory effects represents a significant advancement in cancer immunotherapy. While immune checkpoint blockade (ICB) has revolutionized melanoma treatment, its efficacy remains limited to a subset of patients, with primary and acquired resistance representing major clinical challenges. The discovery that AURKB suppresses anti-tumor immunity and that its inhibition with this compound can reprogram the immunosuppressive TME offers a novel therapeutic approach. This application note provides comprehensive experimental protocols and analytical frameworks for investigating this compound's effects on T-cell subsets, enabling researchers to systematically evaluate its potential as an immunotherapeutic agent alone or in combination with existing modalities.
This compound exerts its immunomodulatory effects through multi-faceted mechanisms that converge to reshape the tumor immune microenvironment. The primary molecular target of this compound is Aurora kinase B (AURKB), a serine/threonine kinase essential for cell cycle progression that is frequently overexpressed in various malignancies. AURKB inhibition disrupts the immunosuppressive signaling networks within the TME, particularly by interfering with the MIF-CD74/CXCR4 signaling axis between tumor cells and lymphocytes. Single-cell RNA sequencing analyses have revealed that AURKB expression correlates with suppressed anti-tumor immunity, and its inhibition reverses this suppressive phenotype through coordinated effects on multiple immune cell populations [1] [2].
The most pronounced effect of this compound treatment is the significant reduction in CD4+ regulatory T cells (Tregs) within the TME. Tregs play a critical role in maintaining immune tolerance and their abundance in tumors is associated with poor prognosis and resistance to immunotherapy. This compound administration decreases Treg infiltration and functionality, thereby lifting their inhibitory effect on effector T cells. This Treg reduction is accompanied by enhanced activation and cytokine production by CD8+ T cells, leading to restored anti-tumor immunity. The net result is a fundamental reshaping of the immune landscape toward a more permissive environment for tumor cell elimination by the immune system [1] [2] [3].
Table 1: Summary of Key Experimental Findings on this compound Effects in Melanoma Models
| Experimental System | CD4+ Treg Changes | CD8+ T Cell Changes | Overall Tumor Response | Key Signaling Alterations |
|---|---|---|---|---|
| In vitro co-culture | 35-50% reduction in suppressive capacity | 2.5-fold increase in IFN-γ production | N/A | Decreased MIF-CD74 interactions |
| Mouse melanoma models | 40-60% decrease in tumor-infiltrating Tregs | 70% increase in activated CD8+ T cells | 65-80% inhibition of tumor growth | Disruption of CXCR4 signaling pathway |
| Single-cell analysis | Altered Treg differentiation trajectory | Enhanced cytotoxic gene signature in CD8+ T cells | Correlation with improved survival | Downregulation of AURKB-dependent pathways |
Primary human T-cell cultures provide a controlled system for investigating the direct effects of this compound on T-cell subsets. For these experiments, CD4+ Tregs (CD4+CD25+CD127lo) and conventional CD4+ T cells should be isolated from healthy donor PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with purity >95%. CD8+ T cells can be isolated simultaneously using appropriate negative selection kits. Cells should be maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. For Treg maintenance, add 100 U/mL IL-2 to preserve phenotypic stability. This compound should be prepared as a 10 mM stock solution in DMSO and used at working concentrations ranging from 10 nM to 1 μM, with DMSO concentration not exceeding 0.1% in all experiments [1].
For tumor cell-T cell co-culture systems, human melanoma cell lines (such as B16F10 for murine studies or A375 for human studies) should be cultured in DMEM with 10% FBS. Prior to co-culture, tumor cells can be treated with this compound for 24 hours, washed, then co-cultured with autologous T cells at various tumor cell:T cell ratios (typically 1:1 to 1:5). These co-culture systems allow investigation of tumor cell-mediated effects on T-cell function and the ability of this compound to modulate these interactions. For optimal results, co-cultures should be maintained for 48-72 hours before harvesting for analysis by flow cytometry or other functional assays [1] [3].
Immunocompetent mouse models are essential for evaluating the overall anti-tumor efficacy and immunomodulatory effects of this compound in a physiologically relevant context. The B16F10 melanoma model in C57BL/6 mice has been extensively validated for these studies. Mice should be inoculated subcutaneously with 5×10^5 B16F10 cells, and treatment should begin when tumors reach approximately 50-100 mm³. This compound is typically administered via intraperitoneal injection at 25-50 mg/kg daily or every other day for 2-3 weeks. For combination studies with immune checkpoint inhibitors, anti-PD-1 antibodies (200 μg per dose) can be administered intraperitoneally every 3-4 days. Tumor dimensions should be measured regularly with digital calipers, and volume calculated using the formula: (length × width²)/2 [1] [2].
For advanced translational studies, patient-derived xenograft (PDX) models in humanized mice can provide valuable insights. Immunodeficient NSG mice engrafted with human hematopoietic stem cells can be inoculated with human melanoma tumors, enabling the study of this compound effects on human immune cells in the context of human tumors. These models are particularly useful for investigating species-specific mechanisms and validating findings from mouse models before clinical translation. In all in vivo studies, endpoint analyses should include comprehensive immune profiling of tumor-infiltrating lymphocytes by flow cytometry, immunohistochemistry of tumor sections, and cytokine measurements in plasma and tumor homogenates [1].
Table 2: Comparison of Experimental Models for this compound Studies
| Model Type | Key Applications | Advantages | Limitations |
|---|---|---|---|
| In vitro T-cell cultures | Direct effects on T-cell subsets, mechanism studies | High precision, controlled environment, suitable for high-throughput screening | Lack of tumor microenvironment complexity |
| 3D tumor spheroid co-cultures | Tumor-T cell interactions in semi-physiological conditions | Better representation of cell-cell interactions than 2D culture | technically challenging, limited throughput |
| Syngeneic mouse models | In vivo efficacy, tumor microenvironment studies | Intact immune system, study of overall tumor response | Species-specific differences may limit translation |
| Humanized mouse models | Human-specific immune responses, translational studies | Human immune cells in vivo, preclinical validation | expensive, technically demanding, variable engraftment |
The T-cell suppression assay is a fundamental method for evaluating the functional impact of this compound on Treg-mediated immunosuppression. Begin by isolating CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconv) from human PBMCs using a commercial Treg isolation kit according to manufacturer's instructions. Label Tconv cells with CellTrace Violet (5 μM) for 10 minutes at 37°C, then quench with complete media. Treat Tregs with this compound (10 nM-1 μM) or vehicle control (DMSO) for 24 hours in complete RPMI-1640 medium with 100 U/mL IL-2 [1] [4].
Set up co-cultures in 96-well round-bottom plates with the following conditions:
For in vivo efficacy studies of this compound, utilize 6-8 week old C57BL/6 mice inoculated subcutaneously in the right flank with 5×10^5 B16F10 melanoma cells suspended in 100 μL PBS. When tumors become palpable (approximately 50 mm³), randomize mice into treatment groups (n=8-10 per group) with matched average tumor sizes. Prepare this compound fresh daily in 10% DMSO + 40% PEG300 + 50% PBS and administer via intraperitoneal injection at 25 mg/kg daily. For combination therapy groups, include anti-PD-1 antibody (200 μg per dose, administered every 3 days) either alone or with this compound. Include appropriate vehicle control groups receiving the drug formulation without active compound [1] [2].
Monitor mice daily for signs of toxicity and measure tumor dimensions three times weekly with digital calipers. Euthanize animals when tumors reach 1500 mm³ or if mice show signs of distress. For immune profiling, harvest tumors at specific timepoints (e.g., day 7 and 14 of treatment), process into single-cell suspensions using tumor dissociation kits, and isolate infiltrating lymphocytes using Percoll or Ficoll gradient centrifugation. Analyze immune cell populations by flow cytometry using the following antibody panel: CD45 (immune cells), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (Tregs), CD25 (activation), and relevant functional markers such as Ki-67 (proliferation) and granzyme B (cytotoxicity) [1].
Comprehensive immune phenotyping by flow cytometry is essential for evaluating this compound's effects on T-cell subsets. For surface marker staining, incubate single-cell suspensions with fluorochrome-conjugated antibodies in FACS buffer (PBS + 2% FBS) for 30 minutes at 4°C. For intracellular staining (FoxP3, cytokines), use a commercial fixation/permeabilization kit according to manufacturer's instructions. Include viability dye in all staining panels to exclude dead cells from analysis. When analyzing Treg populations, use the gating strategy: CD45+ → CD3+ → CD4+ → CD25+ → FoxP3+ to identify bona fide Tregs. For CD8+ T-cell activation, analyze expression of CD69 (early activation), CD25 (mid-late activation), and CD44hiCD62Llo (effector memory phenotype) [1] [4].
Key analytical endpoints for evaluating this compound effects include:
Single-cell RNA sequencing (scRNA-seq) provides unprecedented resolution for understanding the molecular mechanisms underlying this compound's immunomodulatory effects. Process tumor samples from control and this compound-treated animals into single-cell suspensions and target 5,000-10,000 cells per sample using standard scRNA-seq platforms. After quality control filtering to remove low-quality cells (fewer than 500 genes detected or high mitochondrial percentage), perform normalization, scaling, and clustering using Seurat or similar packages. Identify cell populations using canonical markers: melanoma cells (PMEL, MLANA), T cells (CD3D, CD3E, CD3G), and subsets thereof [1].
Differential gene expression analysis between treatment conditions within each cell type can reveal this compound-induced transcriptional changes. Key findings from scRNA-seq analyses include:
Figure 1: this compound Mechanism of Action in Modulating Anti-Tumor Immunity. This compound inhibits AURKB, which subsequently disrupts MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes. This reduction in MIF signaling decreases Treg differentiation and suppressive function, thereby relieving inhibition of CD8+ T cells. The resulting enhancement of CD8+ T-cell activation and cytotoxicity promotes anti-tumor immune responses and inhibits tumor growth [1] [2].
Variable Treg purity following isolation can significantly impact suppression assay results. If inconsistent results are observed, verify Treg isolation efficiency by analyzing FoxP3 expression in the isolated population—purity should exceed 90% for reliable assays. If purity is inadequate, consider using additional negative selection steps or increasing sorting stringency. For in vitro studies, Treg stability during culture is essential; include IL-2 (100 U/mL) in all cultures and limit stimulation to maintain suppressor function. If Tregs lose FoxP3 expression during culture, reduce stimulation strength and verify media supplements [4].
In vivo toxicity may limit this compound dosing in mouse models. If weight loss exceeding 15% is observed, consider alternative dosing schedules such as every other day administration or temporary dose reduction. Formulation optimization may also improve tolerability—test different vehicles such as 10% DMSO + 40% PEG300 + 50% PBS or 5% dextrose in water. For tumor measurements, ensure consistency by having the same researcher measure all tumors throughout the study and calibrate calipers regularly. If tumor growth is highly variable, increase group sizes to ensure adequate statistical power [1] [2].
Timing of combination therapy can significantly impact treatment outcomes. When combining this compound with immune checkpoint inhibitors, sequential administration may be more effective than concurrent treatment. Based on experimental observations, initiating this compound 5-7 days before anti-PD-1 therapy allows for Treg reduction and CD8+ T-cell priming before checkpoint blockade. This sequencing strategy has demonstrated improved tumor control compared to simultaneous administration in preclinical models [1] [3].
Dose optimization is critical for maximizing the immunomodulatory effects while minimizing toxicity. While 25-50 mg/kg daily is effective in mouse models, consider testing intermittent high-dose scheduling (e.g., 50 mg/kg every other day) versus continuous lower-dose administration (e.g., 15 mg/kg daily). Monitor both tumor growth and immune parameters (Treg frequency, CD8+ activation) to identify the optimal therapeutic window. For translation to human studies, pharmacokinetic profiling is essential to determine exposure levels that achieve target engagement in immune cells while remaining within the acceptable safety margin [1] [2].
The comprehensive profiling of this compound's effects on CD4+ Treg and CD8+ T cells reveals its significant potential as an immunomodulatory agent for cancer therapy. The dual mechanism of action—simultaneously suppressing immunosuppressive Treg populations while enhancing cytotoxic CD8+ T-cell function—positions this compound as a promising candidate for combination regimens with immune checkpoint blockade. The detailed protocols outlined in this application note provide a standardized framework for evaluating these immunomodulatory effects across in vitro and in vivo systems, enabling robust preclinical assessment and facilitating translation to clinical applications.
Future research directions should focus on biomarker identification to predict response to this compound-containing regimens, optimization of sequencing and scheduling in combination therapies, and exploration of its activity in other cancer types beyond melanoma. Additionally, investigating the potential of AURKB expression as a predictive biomarker for patient selection could enhance clinical development strategies. As the field of immuno-oncology continues to evolve, targeting fundamental regulatory mechanisms like those modulated by this compound may provide new avenues for overcoming resistance to current immunotherapies and expanding the benefit of immune-based approaches to more cancer patients.
Tozasertib is a multi-kinase inhibitor primarily known for targeting Aurora kinases A, B, and C, as well as FMS-like tyrosine kinase 3 (FLT3) and Abl [1]. Aurora kinases are serine/threonine kinases that play a vital role in regulating cell division and mitosis. Their overexpression is frequently observed in various cancers, including prostate cancer, and contributes to chromosomal instability and uncontrolled proliferation [2].
ARShigh group, associated with a more aggressive disease phenotype, were suggested to be promising candidates for treatment with this compound [3].Given the lack of published detailed protocols, designing your in vivo study will require integrating information from related sources. The table below outlines critical parameters to define, with suggestions based on available clues.
| Experimental Parameter | Considerations and Available Clues |
|---|---|
| Prostate Cancer Model | No specific model is detailed for this compound. Common models include xenografts using cell lines (e.g., PC3, DU145) or patient-derived xenografts (PDX) [5]. |
| Dosing Regimen | Specific dosing for prostate cancer models is not available. The efficacy in a general "in vivo model of prostate cancer" was confirmed, but details are lacking [1]. |
| Efficacy Endpoints | Tumor growth inhibition [1]. Flow cytometric analysis of tumor-infiltrating T cells (e.g., Tregs and CD8+ T cells) based on immunomodulatory findings in other cancers [4]. |
| Mechanistic Endpoints | Immunohistochemistry/Western Blot for markers of Aurora kinase inhibition (e.g., histone H3 phosphorylation). Analysis of mitotic errors and polyploidy in tumor sections [2] [6]. |
The following diagram integrates these considerations into a logical workflow for evaluating this compound in a prostate cancer in vivo study.
ATP-binding cassette transporter G2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP), represents a significant clinical challenge in oncology drug development. This efflux transporter actively pumps chemotherapeutic agents out of cancer cells, reducing intracellular accumulation and diminishing therapeutic efficacy. For researchers working with aurora kinase inhibitors, particularly Tozasertib (VX-680, MK-0457), understanding ABCG2-mediated resistance is crucial for both experimental design and clinical translation. Evidence demonstrates that ABCG2 expression can reduce cancer cell sensitivity to this compound by up to 48.8-fold compared to non-expressing cells, while notably not affecting the related aurora kinase inhibitor Alisertib [1] [2].
This technical support guide provides targeted solutions for researchers encountering ABCG2-related resistance issues during their experimental investigations with this compound. The comprehensive troubleshooting approaches outlined include pharmacological inhibition, genetic modulation, and experimental design considerations to overcome this specific resistance mechanism. Each section contains detailed methodologies, troubleshooting tips, and data interpretation guidelines to assist in optimizing your research outcomes when working with this promising aurora kinase inhibitor.
Q1: What experimental evidence confirms ABCG2 mediates resistance to this compound?
Multiple independent studies have validated ABCG2 as a significant resistance mechanism for this compound. The most compelling evidence comes from direct comparative studies showing that ABCG2-transduced cells exhibit dramatically reduced sensitivity to this compound (48.8-fold increase in IC50) compared to parental cells. This resistance was completely reversed when ABCG2 function was inhibited either pharmacologically with WK-X-34 or genetically through shRNA-mediated knockdown [1] [2]. Additional confirmation comes from drug accumulation studies showing reduced intracellular this compound concentrations in ABCG2-overexpressing cells, which normalize when ABCG2 is inhibited [3].
Q2: Why does ABCG2 affect this compound but not other aurora kinase inhibitors like Alisertib?
The differential effect of ABCG2 on various aurora kinase inhibitors stems from their structural specificity as transporter substrates. While this compound possesses molecular characteristics that make it a favorable substrate for ABCG2-mediated efflux, Alisertib has a distinct chemical structure that does not interact significantly with this transporter [1] [2]. This illustrates that ABCG2 substrate specificity can vary even among compounds targeting the same enzymatic pathways, highlighting the importance of testing individual compounds rather than making class-wide assumptions about transporter interactions.
Q3: What strategies can overcome ABCG2-mediated resistance in experimental models?
Q4: How does ABCG2 expression impact in vivo efficacy of this compound?
ABCG2 expression at physiological barriers (blood-brain barrier, gastrointestinal tract) and within tumors significantly alters this compound pharmacokinetics and distribution. This reduces drug accumulation in target tissues and sanctuary sites, diminishing therapeutic efficacy [8] [9]. Additionally, ABCG2-positive cancer stem cells may be protected from this compound treatment, potentially leading to disease recurrence [8].
Table 1: ABCG2-mediated resistance fold-changes for various inhibitors
| Compound | Resistance Fold-Change | Experimental Model | Reversal by ABCG2 Inhibition |
|---|---|---|---|
| This compound | 48.8× | UKF-NB-3 neuroblastoma | Complete [1] [2] |
| Mitoxantrone (control) | 296.5× | UKF-NB-3 neuroblastoma | Complete [1] [2] |
| GSK1070916 | Significant (study-specific) | Various cancer lines | Complete with Ko143 [3] |
| Danusertib | Significant (acquired) | BCR-ABL-positive cells | Demonstrated [6] |
| Alisertib | None | UKF-NB-3 neuroblastoma | Not applicable [1] [2] |
Purpose: Determine if ABCG2 mediates resistance in your experimental system
Materials:
Procedure:
Troubleshooting Tips:
Interpretation: Resistance fold-change = IC50(ABCG2+ cells)/IC50(parental cells). Values >5 suggest significant ABCG2 involvement, particularly if inhibition reverses resistance.
Table 2: ABCG2 inhibitors for experimental use
| Inhibitor | Concentration | Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| WK-X-34 | 2.5 μM | Competitive inhibition | Effective in neuroblastoma models | Research use only [1] [2] |
| Ko143 | 3 μM | Potent competitive inhibition | Well-characterized, widely used | Neurotoxicity concerns, poor PK [4] |
| Tinodasertib | 1-3 μM | ATPase inhibition, binds substrate cavity | Dual MNK1/2 kinase inhibition | Under investigation [4] |
| PZ-39 (dynamic) | 10-20 μM | Induces lysosomal degradation | Unique degradation mechanism | Research use only [5] [7] |
Purpose: Reverse ABCG2-mediated resistance using clinically-relevant inhibitors
Materials:
Procedure:
Expected Results: Effective reversal should reduce this compound IC50 in resistant cells to levels comparable to parental lines. Tinodasertib should not significantly alter ABCG2 protein levels or membrane localization.
Mechanistic Insight: Tinodasertib inhibits ABCG2 ATPase activity (IC50 ≈ 2 μM) by binding the substrate cavity, blocking efflux without transporter degradation [4].
Purpose: Genetically reverse ABCG2-mediated resistance
Materials:
Procedure:
Alternative Approach: CRISPR/Cas9 Knockout
Expected Outcomes: Successful ABCG2 depletion should resensitize cells to this compound, reducing IC50 values to near-parental levels. Complete reversal may not occur due to potential compensatory mechanisms.
The following diagram illustrates the systematic approach to confirm ABCG2-mediated this compound resistance:
This diagram outlines an integrated approach to address ABCG2-mediated resistance in research settings:
Dynamic Inhibitors for Targeted Protein Degradation Novel "dynamic inhibitors" such as PZ-39 and its analog PZ-39C8 represent a paradigm shift in addressing ABCG2-mediated resistance. Unlike traditional inhibitors that merely block efflux function, these compounds induce clathrin-dependent endocytosis of mature ABCG2 and hijack nascent ABCG2 from the endoplasmic reticulum, directing the transporter to lysosomal degradation via autophagy. This dual mechanism provides sustained ABCG2 suppression beyond simple competitive inhibition [5] [7]. The dynamic inhibitor PZ-39 has demonstrated efficacy in sensitizing ABCG2-mediated doxorubicin resistance in xenograft models without apparent toxicity, showing promise for future therapeutic development [7].
Nanoparticle-Based Delivery Systems Advanced drug delivery approaches utilizing nanoparticle systems can bypass ABCG2-mediated efflux by encapsulating this compound and delivering it directly to intracellular compartments. This physically prevents interaction with ABCG2 transporters on the plasma membrane. While specific this compound formulations are still in development, this approach has shown success with other ABCG2 substrate drugs and represents a promising avenue for future research [10].
CRISPR/Cas9 Gene Editing Precise genetic knockout of ABCG2 using CRISPR/Cas9 technology provides a definitive solution for research models. The availability of ABCG2-knockout cell lines (e.g., NCI-H460-KO) enables clean experimental systems to study this compound mechanisms without ABCG2 interference. Importantly, ABCG2 knockout shows no apparent adverse effects in murine models, suggesting a favorable therapeutic window for this approach [5] [4].
When planning clinical development of this compound, consider patient stratification based on ABCG2 expression biomarkers. The strong correlation between ABCG2 activity and reduced drug efficacy supports pre-screening approaches to identify patients most likely to benefit from this compound monotherapy versus those requiring combination approaches with ABCG2 inhibitors [3] [8].
For clinical trial design, incorporate pharmacokinetic assessments of this compound penetration in ABCG2-expressing tissues. Monitoring drug concentrations in tumor samples or using functional imaging techniques can provide valuable insights into ABCG2-mediated efflux effects in human subjects [9].
The table below summarizes key experimental findings from the literature to guide your hypothesis.
| Cell Model / Context | Observed IC50 Shift for Tozasertib | Evidence for ABCG2 Involvement | Suggested Primary Mechanism | Citation |
|---|---|---|---|---|
| VX-680-resistant HCT 116 clones | Resistant clones showed cross-resistance to this compound (VX-680). | No ABCG2 protein detected. Weak resistance to classic ABCG2 substrate SN-38. | Upregulation of AKT3 and, in one clone, P-gp/ABCB1 overexpression. P-gp inhibitor only partly reversed resistance. | [1] |
| ABCG2-overexpressing cells (Model for GSK1070916) | ABCG2-overexpressing cells demonstrated high resistance-fold to the AURKi GSK1070916. | Yes. Attenuated drug accumulation was reversed by Ko143. ABCG2 ATPase assay indicated drug binding. | Direct transport of the drug by ABCG2. Combination with an ABCG2 inhibitor restored sensitivity. | [2] |
| Doxorubicin-resistant osteosarcoma cells | Decreased sensitivity to this compound observed. | Related to ABCB1/MDR1 overexpression, not ABCG2. | Cross-resistance linked to P-gp/ABCB1 overexpression. | [3] |
To directly confirm or rule out ABCG2's role in your experimental system, the following functional assays are recommended.
This is a direct, membrane-based system to evaluate ABCG2 function [4].
This assay determines intracellular drug levels in whole cells [4] [2].
This measures the stimulation of ATP hydrolysis, an indicator of transporter activity [4].
The diagram below outlines a logical workflow for troubleshooting an observed IC50 shift, integrating the assays described above.
Based on the current literature, if your experiments point away from ABCG2, I suggest investigating AKT3 upregulation or the activity of other efflux transporters like P-gp/ABCB1 [1] [3].
Sustained exposure of glioma cells to clinically relevant concentrations of Tozasertib can lead to acquired resistance. The key mechanisms identified are summarized below [1] [2].
| Mechanism | Description | Experimental Evidence |
|---|---|---|
| Upregulation of Pyruvate Dehydrogenase Kinases (PDKs) | RNA-seq analysis revealed significant upregulation of PDK isoenzymes (PDK1-4), with PDK4 being particularly prominent. This inhibits the Pyruvate Dehydrogenase Complex (PDH), shifting cell metabolism [1]. | This compound-resistant cells showed increased mitochondrial mass. Inhibition of PDK with Dichloroacetate (DCA) increased mitochondrial permeability and cell death in resistant lines [1]. |
| Metabolic Adaptation | Upregulation of PDKs inhibits PDH activity, blocking oxidative metabolism of pyruvate and promoting a metabolic state that favors cell survival under drug pressure [1]. | Resistant cells exhibited increased mitochondrial mass as measured by 10-N-nonyl-Acridine Orange staining [1]. |
The signaling pathway involved in this resistance mechanism can be visualized as follows:
WK-X-34 is investigated for its potential to overcome multidrug resistance (MDR) in cancer therapy, but this is in the context of resistance mediated by a specific transporter, not directly linked to this compound.
| Feature | Description |
|---|---|
| Primary Target | P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) transporter that pumps chemotherapeutic drugs out of cells, reducing intracellular concentration [3]. |
| Generation & Scaffold | A third-generation P-gp inhibitor based on a dimethoxy-substituted tetrahydroisoquinoline scaffold, a structure found in many potent P-gp inhibitors [3]. |
| Key Derivative | An adamantane derivative, PID-9, showed superior MDR reversal activity and lower cytotoxicity compared to WK-X-34 and verapamil in a doxorubicin-resistant cell line (SW620/AD300) [3]. |
The mechanism of P-gp and its inhibition can be visualized as below:
This section provides guidance based on inferred connections and general principles of investigating drug resistance.
If your hypothesis is that WK-X-34 could reverse this compound resistance, perhaps by inhibiting a potential efflux mechanism, the following workflow is suggested:
Q: What is the most well-documented mechanism of this compound resistance in glioma?
Q: Should I use WK-X-34 or its derivative for my experiments on P-gp mediated resistance?
Q: If my this compound-resistant cells do not overexpress P-gp, what other target should I investigate?
The table below summarizes the key physical properties and storage conditions for Tozasertib as provided by chemical suppliers and research literature.
| Property | Specification |
|---|---|
| Molecular Weight | 464.59 g/mol [1] [2] [3] |
| Molecular Formula | C23H28N8OS [2] [3] |
| CAS Number | 639089-54-6 [2] [3] [4] |
| Form | Off-white to white solid [2] [3] |
| Solubility (DMSO) | ~40 mg/mL (86.1 mM) [3] to >100 mg/mL [4] |
| Purity | ≥ 99% by HPLC [1] [2] [3] |
| Storage (Powder) | -20°C, in a desiccated environment [2] [3] [4] |
| Stability (Powder) | Stable for at least 1 year as supplied [2] |
| Storage (Solution) | -20°C [2] or -80°C [3] |
| Stability (Solution) | Up to 3 months in DMSO at -20°C [2] |
For laboratory use, this compound is most commonly dissolved in DMSO to create a concentrated stock solution. When preparing solutions for experiments, warming the tube to 37°C and brief sonication in an ultrasonic bath are recommended to achieve a higher solubility and a clear solution [4].
For animal studies, a common in vivo formulation is prepared by sequentially adding solvents to create a solution of 2 mg/mL in a mixture of 10% DMSO + 40% PEG 300 + 5% Tween 80 + 45% Saline. It is advised to prepare this working solution immediately before use [3].
The following is a detailed methodology for evaluating this compound's anti-tumor effects in a melanoma mouse model, as cited from recent research [5].
1. Cell Line and Culture
2. In Vivo Tumor Model and Dosing
3. Outcome Analysis
The workflow of this experiment can be visualized as follows:
Q1: What is the shelf life of a this compound stock solution in DMSO? According to supplier data, a solution in DMSO can be stored at -20°C for up to 3 months [2]. For longer stability, storage at -80°C for up to 1 year is suggested [3].
Q2: Are there any special handling precautions for this compound? While Material Safety Data Sheets (MSDS) should always be consulted for specific hazards, one supplier indicates that a Safety Data Sheet is available for the product [2]. Standard safe laboratory practices for handling chemical agents should be followed.
Q3: My this compound solution has precipitated. What should I do? Briefly warm the vial to 37°C and shake it in an ultrasonic water bath to re-dissolve the compound [4]. Always inspect the solution visually before use.
| Aurora Kinase Inhibitor | Target Profile | Effect of ABCG2 Expression | Fold-Increase in IC₅₀ | Reversal by ABCG2 Inhibitor (WK-X-34) |
|---|---|---|---|---|
| Tozasertib (VX680, MK-0457) | Pan-Aurora Kinase (A, B, C) | Dramatically reduced activity [1] [2] [3] | 48.8-fold [1] [2] [3] | Yes, IC₅₀ reduced to level of non-expressing cells [1] [2] [3] |
| Alisertib (MLN8237) | Primarily Aurora Kinase A & B | No effect on activity [1] [2] [3] | Not applicable | Not applicable [1] [2] |
This data indicates that this compound is a substrate of the ABCG2 transporter, while Alisertib is not. This key difference should be considered in the design of experiments and clinical trials [1] [2].
Here are the methodologies used in the key studies that established the interaction between these inhibitors and ABCG2.
This protocol was used to determine the IC₅₀ values for this compound and Alisertib [1] [2] [4].
The workflow for this key experiment is summarized below.
This protocol provides orthogonal validation that the observed resistance is specifically due to ABCG2 [1] [2].
The following diagram illustrates the strategy for validating ABCG2's role through both pharmacological and genetic approaches.
Q1: Why is ABCG2 expression relevant for my experiments with aurora kinase inhibitors? ABCG2 is a multidrug transporter expressed at pharmacological barriers (like the intestine, blood-brain barrier, and liver) and in some cancer cells. It can actively pump substrates out of cells, leading to reduced intracellular drug accumulation, which can cause pre-clinical drug resistance and alter a drug's pharmacokinetics and distribution in the body [1] [5]. Knowing if your inhibitor is an ABCG2 substrate is critical for interpreting results.
Q2: For which other aurora kinase inhibitors has ABCG2-mediated resistance been reported? While the primary focus here is on this compound and Alisertib, resistance to GSK1070916, another aurora kinase inhibitor, has also been linked to ABCG2 overexpression. Similar to this compound, its cytotoxicity was restored by co-administration of an ABCG2 inhibitor [6].
Q3: My results are inconsistent when using this compound. What should I check?
The foundational evidence for this approach comes from a 2015 study which demonstrated that ABCG2 expression significantly impairs the anti-cancer activity of Tozasertib (VX-680). The key quantitative findings are summarized in the table below.
| Experimental Model / Intervention | This compound IC₅₀ (Fold Change) | Key Control / Reversal Method |
|---|---|---|
| ABCG2-Transduced Cells (UKF-NB-3ABCG2) | 48.8-fold increase [1] [2] | Compared to parental UKF-NB-3 and vector-control cells. |
| Pharmacological Inhibition (WK-X-34, ABCG2 inhibitor) | Reduced to level of non-ABCG2-expressing cells [1] | Confirms resistance is specifically mediated by ABCG2 activity. |
| shRNA-Mediated ABCG2 Depletion | Largely re-sensitized cells to this compound [1] | Uses lentiviral vector (LeGO-X-GFP2) with shRNA against ABCG2 and eGFP. |
The same study confirmed that the activity of another aurora kinase inhibitor, Alisertib (MLN8237), was not affected by ABCG2 expression, highlighting the specificity of this resistance mechanism to this compound [1].
The following workflow is based on the specific methods used in the primary study [1]. You can use this as a guide for your own experiments.
Here are the critical technical details for each step:
GCACGACTTCTTCAAGTCC) directed against eGFP to concurrently deplete both the marker and the gene of interest [1].Here are answers to potential FAQs that might arise during your experiment:
FAQ: My shRNA treatment isn't achieving sufficient ABCG2 knockdown. What should I check?
FAQ: How can I confirm that re-sensitization to this compound is specifically due to ABCG2 depletion?
FAQ: Are there alternative strategies to overcome ABCG2-mediated resistance?
This section provides a detailed, step-by-step methodology for assessing cell viability after this compound treatment [1] [2].
Key Principle: The MTT assay measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, quantified by absorbance, is proportional to the number of viable cells [3] [1].
Reagents and Materials:
Step-by-Step Procedure:
Cell Seeding and Treatment:
MTT Incubation:
Solubilization and Measurement:
Here is a guide to common problems encountered during the MTT assay, their potential causes, and solutions.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High Background Signal | Spontaneous, non-enzymatic reduction of MTT by culture medium or test compounds [3]. | Include a background control (medium + MTT, no cells). Test compounds in a cell-free system to check for interference [3]. |
| High Variation Between Replicates | Inconsistent cell seeding or reagent dispensing; evaporation in edge wells [5] [4]. | Use automated liquid handlers for reproducibility [5]. Use specialized plates to minimize evaporation and avoid using outer wells or fill them with PBS [4]. |
| Low Signal-to-Noise Ratio | Incorrect cell seeding density; MTT concentration too low; incubation time too short [3] [1]. | Optimize cell density for each cell line. Ensure MTT concentration is 0.2-0.5 mg/mL and incubate for 2-4 hours. |
| Precipitate Formed After Solubilization | Incomplete dissolution of formazan crystals; precipitation of SDS in solubilization solution [3]. | Pipette mix to fully dissolve crystals. If using SDS-based solution, store at room temperature and warm to 37°C if precipitate forms [3]. |
| Abnormal Dose-Response Curves | Evaporation of drug/DMSO solvent leading to concentrated stock; cytotoxic effect of DMSO solvent [4]. | Store drug stocks in single-use aliquots at -20°C in sealed vials. Use matched vehicle controls for each drug dilution [4]. |
When using the MTT assay to evaluate this compound, keep these compound-specific factors in mind.
Mechanism of Action & Assay Timing: this compound is a potent inhibitor of Aurora kinases A, B, and C, which are essential for mitosis [6] [2]. Inhibition leads to mitotic arrest and cell death. The MTT assay measures metabolic activity, which can drop precipitously when a cell initiates death pathways. Therefore, the treatment time must be long enough for the drug to arrest a significant portion of the cell population in mitosis and for cell death to begin. Typical treatment times range from 48 to 72 hours [2].
Interpreting MTT Results for Antimitotics: A decrease in MTT signal indicates reduced metabolic activity and cell viability. For this compound, this reduction is a consequence of mitotic catastrophe and subsequent cell death [6] [7]. It is advisable to complement MTT data with other methods, such as microscopy to observe abnormal nuclear morphologies (e.g., multinucleation) or flow cytometry to confirm G2/M cell cycle arrest, to fully validate the mechanism of action [7] [8].
Reported Antiproliferative Activity: this compound's effectiveness varies by cell line. The table below lists sample IC₅₀ values (the concentration that reduces cell viability by 50%) from published research, demonstrating the need for dose-response curves in your experiments [2].
| Cell Line | IC₅₀ Value | Assay Duration & Type |
|---|---|---|
| HCT-116 | 0.3 - 4.32 µM | 48-72 hours, MTT/MTS assay [2] |
| A549 | 3.05 - 35.8 µM | 48-72 hours, MTT assay [2] |
| DU-145 | 0.4 µM | 72 hours, CCK-8 assay [2] |
The following diagram summarizes the key stages of the MTT assay workflow for this compound testing:
Here are answers to some specific questions researchers often encounter when working with Tozasertib.
FAQ 1: Why does this compound's efficacy vary so much between different cancer cell lines? this compound's efficacy is highly context-dependent, influenced by the molecular characteristics of the cell line being studied.
FAQ 2: Besides direct cytotoxicity, what other mechanisms could influence this compound's anti-tumor effects in my experiments? Recent studies show that this compound's anti-tumor activity is not solely due to killing cancer cells directly. It also plays a crucial role in modulating the tumor immune microenvironment [4].
FAQ 3: Are there specific drug combinations that can enhance this compound's effect and overcome resistance? Yes, combination therapy is a key strategy. The following table summarizes a validated synergistic combination from a high-throughput screen [1].
| Combination Drug | Drug Target | Observed Synergy Context | Synergy Rate | Proposed Mechanism |
|---|---|---|---|---|
| Navitoclax | BCL-2/BCL-XL/BCL-W (Apoptosis regulator) | Breast cancer cell lines (across PAM50 subtypes, except HER2) | ~60% | Concurrent inhibition of cell cycle (AURKB) and induction of apoptosis |
To systematically address variability in your lab, follow this investigative workflow.
The choice and characterization of your cell model are fundamental.
Proper experimental design is critical for evaluating drug response accurately.
This compound has multiple mechanisms of action; your readout must align with your hypothesis.
The following table summarizes the anti-cancer effects and mechanisms of this compound in various cancer types, as reported in recent studies.
| Cancer Type | Cell Lines/Models Used | Key Efficacy Findings | Proposed Primary Mechanism(s) of Action | Synergistic Combinations Identified |
|---|
| Glioma (Adult & Pediatric) | U87, LNZ308, T98G (Adult); KNS42, SJG2, SF8628 (Pediatric/DIPG) [1] | ➤ Induced cell cycle arrest, apoptosis, and inhibited growth/migration [1] ➤ Acquired resistance developed with sustained exposure [1] | Pan-Aurora Kinase inhibition leading to cytokinesis defects and mitochondrial dysfunction [1] | Dichloroacetate (DCA); re-sensitized resistant cells by inhibiting PDK and restoring mitochondrial apoptosis [1] | | Breast Cancer | 51 breast cancer cell lines (incl. Basal-like, LumA, LumB, HER2) [2] | ➤ Showed highly synergistic interaction with Navitoclax (BCL-2/XL/W inhibitor) across subtypes [2] | Not specified in the context of synergy, but synergy was observed with apoptosis-targeting agents [2] | Navitoclax; synergy rates of 53-61% with different Aurora Kinase inhibitors [2] | | Melanoma | Melanoma xenograft models [3] | ➤ Inhibited tumor growth by activating anti-tumor immunity [3] | Inhibition of AURKB, reducing CD4+ Treg cells and disrupting MIF-CD74/CXCR4 signaling [3] | Potential for synergy with immune checkpoint therapies suggested [3] | | Alzheimer's Disease * | STZ-induced mouse model [4] | ➤ Improved memory and reduced oxidative stress, neuroinflammation, and apoptosis [4] | Potential modulation of FGF1/PI3K/Akt pathway; neuroprotective, not oncological [4] | Not investigated |
Note: The application in Alzheimer's disease represents a non-oncological repurposing of the drug and is included for informational context [4].
To help you evaluate and potentially build upon this research, here are the detailed methodologies from the cited works.
Generation of this compound-Resistant Glioma Cells [1]
High-Throughput Drug Combination Screening [2]
In Vivo Anti-Tumor Immunity Study [3]
The diagrams below illustrate the key mechanisms of action and resistance for this compound, based on the search results.
Direct Mechanism of this compound
Resistance Mechanism and Overcoming Strategy
| Feature | Tozasertib (VX-680) | Alisertib (MLN8237) | AZD1152 (Barasertib) |
|---|---|---|---|
| Primary Target & Selectivity | Pan-Aurora inhibitor (A, B, C) [1] [2] [3] | Selective Aurora A inhibitor [4] [1] [5] | Selective Aurora B inhibitor [1] [5] |
| Key Molecular Mechanism | ATP-competitive inhibitor; inhibits Aurora kinase signaling, decreases histone H3 phosphorylation, causes G2/M cell cycle arrest [4] [2] | Binds ATP-site, prevents Aurora A autophosphorylation (Thr288), induces G2/M arrest and mitotic catastrophe [5] | ATP-competitive; pro-drug converted to active barasertib-hQPA; inhibits Aurora B via interaction with Glu177 [5] |
| Reported IC50/ Potency (Biochemical/Cellular) | Neuroblastoma cell lines: IC~50~ 5.5 nM - 664 nM [4] | Neuroblastoma cell lines: IC~50~ 7.6 nM - 26.8 nM [4]; Aurora A IC~50~ = 1.2 nM, Aurora B IC~50~ = 396.5 nM [5] | Aurora B K~i~ = 1 nM, Aurora A K~i~ = 1.4 µM [5] |
| Primary Phenotypic Outcomes | Cytokinesis failure, polyploidy, apoptosis [4] [2] | Mitotic spindle defects, prolonged mitotic arrest, aneuploidy, senescence, or cell death [5] | Chromosome misalignment, cytokinesis failure, multinucleated polyploid cells, senescence, or cell death [5] |
| Notable Off-Target Effects | Potently inhibits RIPK1 kinase, inhibiting necroptosis [2] | Activity affected by ABCB1 (MDR1) transporter expression [4] | Reported to inhibit ~50 other kinases [5] |
The cellular mechanisms of Aurora kinase inhibitors can be visualized through their distinct signaling pathways and phenotypic outcomes. Selective inhibition of Aurora A or Aurora B leads to different downstream effects, while pan-inhibitors like this compound affect both pathways.
A comparison of the cellular mechanisms and phenotypic outcomes induced by this compound, Alisertib, and AZD1152/Barasertib.
For researchers, understanding the experimental evidence and methodologies used to characterize these inhibitors is crucial. The table below outlines key assays and findings from the literature.
| Assay / Study Type | Key Findings for this compound (VX-680) | Key Findings for Alisertib (MLN8237) | Key Findings for AZD1152 (Barasertib) |
|---|---|---|---|
| Viability/MTT Assay [4] | IC~50~ 5.5-664 nM in neuroblastoma lines; Wider resistance range (RR: 1.4-92.2) [4] | IC~50~ 7.6-26.8 nM in neuroblastoma lines; Narrower resistance range (RR: 0.3-2.5) [4] | - |
| Biomarker Analysis Western Blot, Flow Cytometry | Decreased phospho-Histone H3 (Aurora B substrate) [4] | - | - | | Cell Cycle Analysis Flow Cytometry (PI staining) | G2/M phase arrest [4] | G2/M phase arrest; prolonged mitotic arrest [5] | Transient mitotic arrest; polyploidy (>4n DNA content) [5] | | Apoptosis Assay Caspase-3/7 Activity | Induced apoptosis [4] | Activates mitochondrial apoptotic pathway [5] | - | | Off-Target Profiling Kinase Assays | Inhibits RIPK1, blocks necroptosis (IC~50~ ~1 µM) [2] | Activity reduced by ABCB1/MDR1 expression [4] | - |
The following table summarizes the core experimental models and major outcomes from recent studies investigating AURKB inhibition. The drug AZD1152 (also known as Barasertib) is a frequently used selective AURKB inhibitor in these models.
| Disease Model | Key Experimental Findings | Primary Readouts | Citation |
|---|
| Colorectal Cancer (CRC) | Sequential treatment (5-FU for 24h, then AZD1152) enhanced chemotherapy effectiveness in 2D/3D cell lines and patient-derived tumor cells. | • Cell viability (CellTitre-Glo) • Spheroid area reduction (3D model) • Mitotic index (pH3Ser10) & DNA damage (γH2AX foci) | [1] | | General Carcinomas | AZD1152 treatment caused polyploidy and induced cellular senescence; this process was universal but the outcome was dependent on RB and p53 status. | • DNA content (Flow cytometry) • Senescence (SA-β-gal assay) • Cell cycle arrest (Ki67/EdU staining) | [2] | | Pulmonary Arterial Hypertension (PAH) | Barasertib (AZD1152) blocked cell cycle progression, reversed disease-specific gene signatures, and improved hemodynamics in preclinical models. | • PASMC proliferation (EdU/Ki67) • Gene expression signatures (RNA-seq) • Hemodynamic measurements (in vivo) | [3] [4] | | Lupus Nephritis (LN) | AZD1152 attenuated systemic autoimmunity and renal injury in a mouse model, primarily by inhibiting T-cell proliferation. | • Renal injury markers • Immune cell infiltration • T-cell proliferation | [5] |
Here is a deeper dive into the methodologies used in these studies, which can serve as a guide for designing your own validation experiments.
This protocol from the colorectal cancer study provides a clear sequential treatment strategy.
These assays measure the direct cellular effects of AURKB inhibition.
The diagram below illustrates the core mechanistic pathway of AURKB inhibition and its connection to potential single-cell analysis, which is inferred from the broader research context.
As shown in the diagram, AURKB inhibition disrupts mitosis, leading to polyploidy. This activates cellular decision-making pathways, primarily governed by the p53 and RB tumor suppressors, resulting in diverse outcomes like senescence, apoptosis, or chemosensitization [2] [1] [6]. The heterogeneity of these outcomes makes the process a prime candidate for investigation using single-cell analysis.
While the search results confirm that single-cell RNA-seq (scRNA-seq) is a powerful tool for dissecting heterogeneous transcriptome responses in cancer cells [7], the studies on AURKB specifically utilized bulk RNA-seq or proteomics [1] [3]. Therefore, the application of scRNA-seq to AURKB inhibition can be proposed as a logical next step to:
The table below provides a high-level overview of the key characteristics of Tozasertib compared to other classes of Alzheimer's treatments.
| Treatment / Agent | Class / Mechanism | Key Molecular & Behavioral Outcomes | Stage of Development (as of 2025) |
|---|
| This compound | Pan-Aurora Kinase Inhibitor Proposed modulation of FGF1/PI3K/Akt pathway [1] [2] | - Dose-dependent improvement in memory (MWM, passive avoidance) [2]
For researchers, the specifics of the experimental model and protocols are critical for evaluating the validity and relevance of the preclinical data.
The following well-established tests were used to quantify the neuroprotective effects of this compound:
The experimental evidence suggests that this compound's neuroprotective effect is mediated, at least partially, through the FGF1/PI3K/Akt signaling pathway [1] [2]. This pathway is a critical regulator of neuronal survival, metabolism, and synaptic plasticity. The diagram below illustrates this proposed mechanism.
The central role of the PI3K/Akt pathway was demonstrated by the fact that pre-treatment with the inhibitor LY294002 partially reversed the protective effects of this compound [1] [2]. It is important to note that the authors concluded that while this pharmacological evidence is strong, direct molecular assessments (e.g., p-Akt/t-Akt ratios) are warranted to further confirm the mechanism [1].
The fundamental difference between these compounds lies in their primary design and mechanism.
| Feature | Imatinib (First-Generation TKI) | Tozasertib (Pan-Aurora Kinase Inhibitor) |
|---|---|---|
| Primary Target | BCR-ABL (also c-Kit, PDGFR) [1] | Aurora kinases A, B, and C [2] [3] |
| Mechanism | ATP-competitive; binds inactive (DFG-out) conformation of BCR-ABL [1] [4] | ATP-competitive; targets the ATP-binding pocket (Type I inhibitor) [2] |
| Key Binding Site | Catalytic (ATP-binding) site [1] | Catalytic (ATP-binding) site of Aurora kinases [2] |
| Secondary Target/Effect | Binds allosteric myristoyl site of Abl, potentially acting as an activator at high concentrations [5] | Potently inhibits RIPK1, a regulator of necroptosis (programmed cell death) [2] |
The different mechanisms are illustrated in the following pathway diagram:
A critical distinction emerges in their ability to inhibit different forms of BCR-ABL, especially mutated variants that confer resistance.
| BCR-ABL Variant | Imatinib | This compound |
|---|---|---|
| Wild-Type | Potent inhibitor (IC₅₀: 100–500 nM) [1] [6] | Active inhibitor (IC₅₀: 10–104 nM) [1] [6] |
| T315I Mutation | Ineffective (IC₅₀ > 20,000 nM) [1] [6] [4] | Retains activity (IC₅₀: 30–74 nM) [1] [6] |
| P-loop Mutations | Often confer high-level resistance [1] [6] | Varies by specific mutation [1] [6] |
| Other Mutations | Multiple mutations cause resistance (e.g., F317L, M351T) [1] [6] | Active against a range of imatinib-resistant mutations [3] |
The following experimental details are crucial for interpreting the data and designing future studies.
The data in the tables above were primarily generated using established cell-based and biochemical assays:
Cell Proliferation Assays (IC₅₀ Determination)
Immunoblotting (Western Blot)
Apoptosis Assays
For researchers, the core distinction is that imatinib is a specific BCR-ABL inhibitor whose utility can be limited by resistance mutations, whereas this compound is a multi-kinase inhibitor with a broader spectrum that includes challenging mutations like T315I.